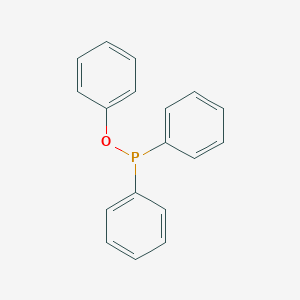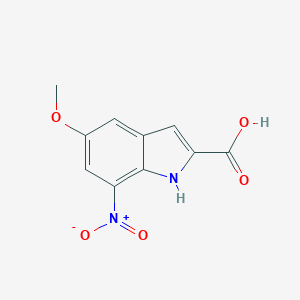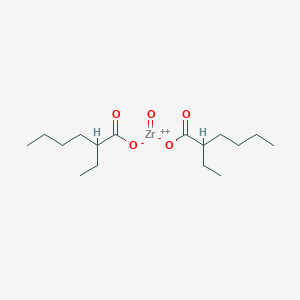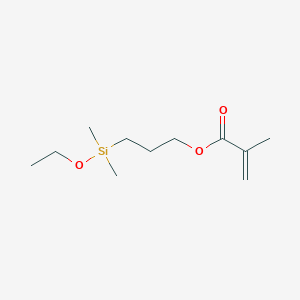
Barium phosphate
Overview
Description
Barium phosphate is an inorganic compound with the chemical formula Ba₃(PO₄)₂. It is a white crystalline solid that is sparingly soluble in water. This compound is known for its role in various applications, including ceramics, phosphors for luminescent devices, and certain dental cements .
Synthetic Routes and Reaction Conditions:
Reaction with Barium Carbonate and Metaphosphoric Acid: [ \text{BaCO}_3 + 2\text{HPO}_3 \rightarrow \text{Ba(PO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Reaction with Barium Chloride and Sodium Metaphosphate: [ \text{BaCl}_2 + 2\text{NaPO}_3 \rightarrow \text{Ba(PO}_3)_2 + 2\text{NaCl} ]
Reaction with Barium Hydroxide and Phosphoric Acid: [ \text{Ba(OH)}_2 + \text{H}_3\text{PO}_4 \rightarrow \text{Ba(PO}_3)_2 + \text{H}_2\text{O} ]
Industrial Production Methods: this compound is typically produced through precipitation reactions involving soluble barium salts and phosphate sources under controlled conditions .
Types of Reactions:
Precipitation Reactions: this compound can be formed through precipitation reactions, such as the reaction between barium chloride and sodium sulfate: [ \text{Ba}^{2+}(\text{aq}) + \text{SO}_4^{2-}(\text{aq}) \rightarrow \text{BaSO}_4(\text{s}) ]
Common Reagents and Conditions:
Reagents: Barium chloride, sodium metaphosphate, metaphosphoric acid, barium carbonate, phosphoric acid.
Conditions: Typically involves aqueous solutions and controlled temperatures.
Major Products:
Barium Sulfate (BaSO₄): Formed in precipitation reactions.
Barium Metaphosphate (Ba(PO₃)₂): Formed in reactions with metaphosphoric acid or sodium metaphosphate.
Scientific Research Applications
Barium phosphate has a wide range of applications in scientific research:
Micro-Computed Tomography (Micro-CT): Used as a contrast agent for imaging blood vessels in mouse brains.
Wastewater Treatment: Magnetic this compound composites are used for the removal of organic pollutants like Brilliant Green from industrial wastewater.
Ceramics and Phosphors: Used in the production of ceramics and phosphors for luminescent devices.
Mechanism of Action
The mechanism of action of barium phosphate involves its interaction with other compounds to form stable precipitates. For example, in wastewater treatment, this compound forms complexes with pollutants, facilitating their removal from the solution . In micro-CT imaging, this compound enhances the contrast of blood vessels, allowing for clearer imaging .
Comparison with Similar Compounds
Calcium Phosphate (Ca₃(PO₄)₂): Similar in structure but contains calcium instead of barium.
Strontium Phosphate (Sr₃(PO₄)₂): Contains strontium instead of barium.
Magnesium Phosphate (Mg₃(PO₄)₂): Contains magnesium instead of barium.
Uniqueness: Barium phosphate is unique due to its specific applications in micro-CT imaging and its role in wastewater treatment. Its high refractive index and thermal expansion coefficient make it particularly valuable in the production of special glasses and ceramics .
Properties
CAS No. |
13847-18-2 |
|---|---|
Molecular Formula |
BaH3O4P |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
barium(2+);diphosphate |
InChI |
InChI=1S/Ba.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
OCAYIKGFPQXMPN-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
Canonical SMILES |
OP(=O)(O)O.[Ba] |
Key on ui other cas no. |
13517-08-3 13847-18-2 |
Pictograms |
Irritant |
Related CAS |
13466-20-1 10048-98-3 13517-08-3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B80881.png)


